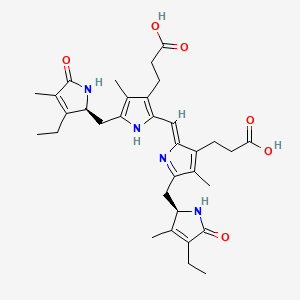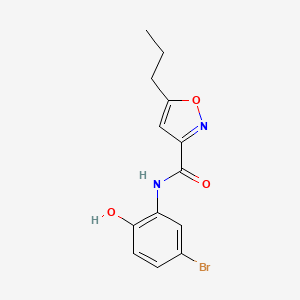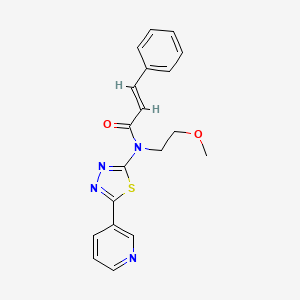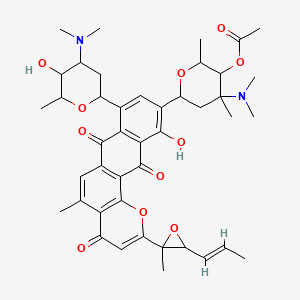
(4S,10Z,16R)-phycourobilin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,10Z,16R)-phycourobilin is a urobilin that consists of 3,18-diethyl-2,7,13,17-tetramethyl-1,4,5,15,16,19,22,24-octahydro-21H-biline-8,12-dipropanoic acid bearing two oxo substituents at positions 1 and 19 (the 4S,10Z,16R-iseomer).
科学的研究の応用
Chromophore Structure and Linkages
(4S,10Z,16R)-phycourobilin is a tetrapyrrole chromophore with significant roles in photosynthesis and light-harvesting. Killilea and O'Carra (1985) explored its structure and apoprotein linkages, identifying that it lacks oxo bridges and features side chains similar to IX alpha bilins. They also discovered its covalent attachment to peptides through thioether and ester bonds, contributing to its function in light absorption and energy transfer in photosynthetic organisms (Killilea & O'Carra, 1985).
Applications in Cell Analysis and Fluorescence
Ong, Glazer, and Waterbury (1984) demonstrated the potential use of phycourobilin in enhancing cell analysis techniques. They noted its high content in certain phycoerythrin types, leading to increased sensitivity in cell sorting and analysis when excited by specific laser lines. This property makes it a valuable tool in biomedical research and diagnostics (Ong, Glazer, & Waterbury, 1984).
Energy Transfer and Light Harvesting
The role of this compound in energy transfer within photosynthetic complexes is critical. Swanson et al. (1991) investigated marine cyanobacterial strains and found that phycourobilin contributes to efficient light harvesting by functioning as an energy donor in the phycobiliproteins. This insight has implications for understanding photosynthetic efficiency and adaptation in marine environments (Swanson, Ong, Wilbanks, & Glazer, 1991).
Biosynthesis Pathways
Dammeyer and Frankenberg-Dinkel (2006) studied the biosynthesis of phycourobilin, revealing the enzymatic pathways involved in its formation. Their research into the bilin reductases provides a deeper understanding of the metabolic processes leading to the production of this chromophore, which is essential for optimizing its use in various applications (Dammeyer & Frankenberg-Dinkel, 2006).
Potential Therapeutic Applications
Recent studies, such as that by Pendyala, Patras, and Dash (2021), have begun to explore the therapeutic potential of phycourobilin. They examined its role as a broad-spectrum inhibitor against proteases of various coronaviruses, including SARS-CoV-2. This indicates a promising avenue for developing new treatments using phycourobilin derivatives (Pendyala, Patras, & Dash, 2021).
特性
分子式 |
C33H42N4O6 |
|---|---|
分子量 |
590.7 g/mol |
IUPAC名 |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2S)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b28-15-/t26-,27+/m1/s1 |
InChIキー |
KDCCOOGTVSRCHX-YYVBKQGDSA-N |
異性体SMILES |
CCC1=C(C(=O)N[C@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |
SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |
正規SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |
同義語 |
phycourobilin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,5S,11bR)-7-hydroxy-5-methyl-3,3a,5,11b-tetrahydro-2H-benzo[g]furo[3,2-c]isochromene-2,6,11-trione](/img/structure/B1238934.png)
![N-[(4-fluorophenyl)methyl]-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1238935.png)





![1-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-1,3-diene](/img/structure/B1238943.png)

![[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B1238951.png)


![1-benzyl-3-[(E)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B1238957.png)

